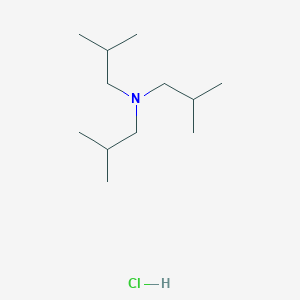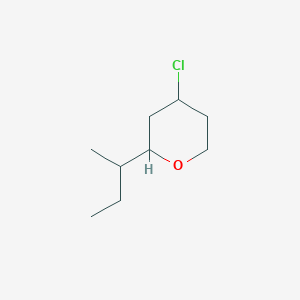
2-(Butan-2-yl)-4-chlorooxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Butan-2-yl)-4-chlorooxane is an organic compound characterized by a six-membered oxane ring with a butan-2-yl group and a chlorine atom attached to it. This compound falls under the category of substituted oxanes, which are cyclic ethers with various substituents that can significantly alter their chemical properties and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butan-2-yl)-4-chlorooxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chloro-1-butanol with butan-2-yl magnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
化学反应分析
Types of Reactions: 2-(Butan-2-yl)-4-chlorooxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding a dechlorinated product.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxane oxides or ketones.
Reduction: Dechlorinated oxane derivatives.
Substitution: Various substituted oxanes depending on the nucleophile used.
科学研究应用
2-(Butan-2-yl)-4-chlorooxane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Butan-2-yl)-4-chlorooxane involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the nature of the target and the context of its application.
相似化合物的比较
2-(Butan-2-yl)-4-methyloxane: Similar structure but with a methyl group instead of a chlorine atom.
2-(Butan-2-yl)-4-fluorooxane: Fluorine atom replaces the chlorine atom, leading to different chemical properties.
2-(Butan-2-yl)-4-bromooxane: Bromine atom instead of chlorine, affecting reactivity and applications.
Uniqueness: 2-(Butan-2-yl)-4-chlorooxane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential biological activity compared to its analogs. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.
属性
CAS 编号 |
111268-71-4 |
|---|---|
分子式 |
C9H17ClO |
分子量 |
176.68 g/mol |
IUPAC 名称 |
2-butan-2-yl-4-chlorooxane |
InChI |
InChI=1S/C9H17ClO/c1-3-7(2)9-6-8(10)4-5-11-9/h7-9H,3-6H2,1-2H3 |
InChI 键 |
RJEVNMYBASAHSR-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1CC(CCO1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




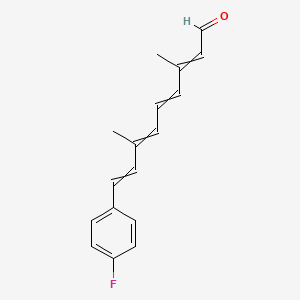
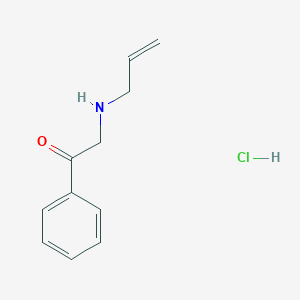
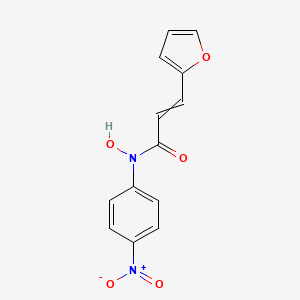
![1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane](/img/structure/B14307806.png)
![2-Methoxy-5-[2-(methylamino)propyl]phenol](/img/structure/B14307808.png)
![4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate](/img/structure/B14307821.png)

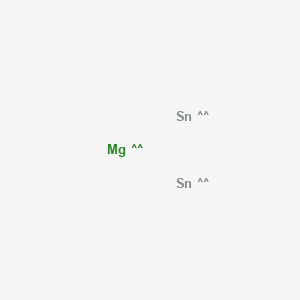
![2,4-Dimethylbicyclo[2.2.2]octan-2-ol](/img/structure/B14307831.png)
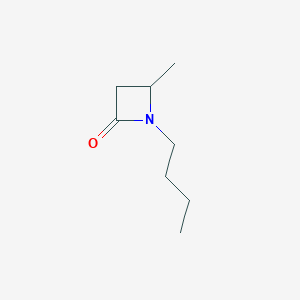
![Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate](/img/structure/B14307836.png)
